

Technical Profile: *cis*-4-(Dimethylamino)cyclohexanemethanol

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Compound of Interest

Compound Name:	<i>cis</i> -4-(Dimethylamino)cyclohexanemethanol
CAS No.:	1312784-56-7
Cat. No.:	B14130197

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Structural Dynamics, Synthesis, and Stereochemical Validation

Executive Summary

***cis*-4-(Dimethylamino)cyclohexanemethanol** is a bifunctional cyclohexane scaffold characterized by a 1,4-disubstitution pattern containing a basic dimethylamino group and a primary hydroxymethyl group.[1] Unlike its trans diastereomer, the *cis* isomer possesses unique conformational properties driven by the necessity of placing one substituent in an energetically unfavorable axial position. This molecule serves as a critical pharmacophore in drug discovery, particularly as a polar, semi-rigid linker in kinase inhibitors and GPCR ligands, where the specific vector of the hydroxymethyl group directs hydrogen bonding interactions within a protein pocket.

Structural Identity & Physicochemical Properties[1] [2]

Property	Data
Systematic Name	cis-[4-(Dimethylamino)cyclohexyl]methanol
Molecular Formula	C ₉ H ₁₉ NO
Molecular Weight	157.26 g/mol
Stereochemistry	cis-1,4-disubstituted cyclohexane
Key Functional Groups	Tertiary Amine (Basic, pKa ~10.2), Primary Alcohol (H-bond donor/acceptor)
Calculated LogP	~1.1 (Lipophilic but polar)
Topological Polar Surface Area	23.5 Å ² (Amine) + 20.2 Å ² (Alcohol) ≈ 44 Å ²

Stereochemical Definition

In the context of 1,4-disubstituted cyclohexanes:

- **Trans:** Substituents are either both axial (a,a) or both equatorial (e,e). The (e,e) conformation is thermodynamically dominant.
- **Cis:** Substituents must adopt an axial-equatorial (a,e) relationship. This forces the ring into a higher energy state compared to the trans-(e,e) isomer, making the cis isomer generally less thermodynamically stable but kinetically accessible via specific synthetic routes (e.g., catalytic hydrogenation).

Conformational Analysis (Mechanism of Action)

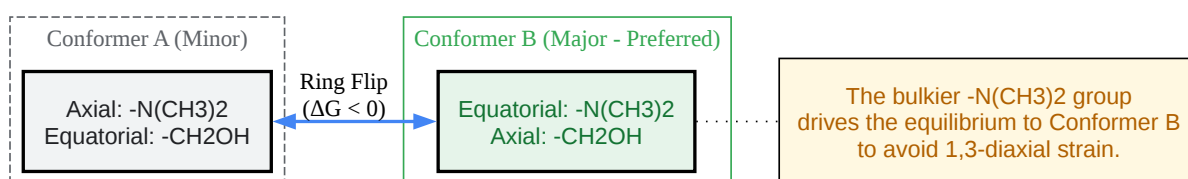
The biological activity and reactivity of this molecule are dictated by its conformational equilibrium. To minimize steric strain (1,3-diaxial interactions), the cyclohexane ring flips between two chair conformers. The position of the equilibrium is determined by the A-values (conformational free energy) of the substituents.

- A-value (-N(CH₃)₂): ~2.1 kcal/mol[1]
- A-value (-CH₂OH): ~1.76 kcal/mol[1]

Expert Insight: Since the dimethylamino group has a larger steric demand (higher A-value) than the hydroxymethyl group, the equilibrium strongly favors the conformer where the $-N(CH_3)_2$ group is equatorial and the $-CH_2OH$ group is axial.

Visualization: Conformational Equilibrium

The following diagram illustrates the thermodynamic preference for the equatorial amine.



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Caption: Conformational equilibrium of **cis-4-(dimethylamino)cyclohexanemethanol**. The bulky amine prefers the equatorial position.

Synthetic Pathways & Causality[1]

To obtain the cis isomer selectively, one cannot rely on thermodynamic equilibration (which favors trans). Instead, kinetic control or stereoselective hydrogenation is required.

Recommended Protocol: Catalytic Hydrogenation (Syn-Addition)

The most robust method for generating cis-1,4-cyclohexane derivatives involves the hydrogenation of a para-substituted aromatic precursor.[1] Heterogeneous catalysts typically deliver hydrogen to the same face of the aromatic ring (syn-addition).

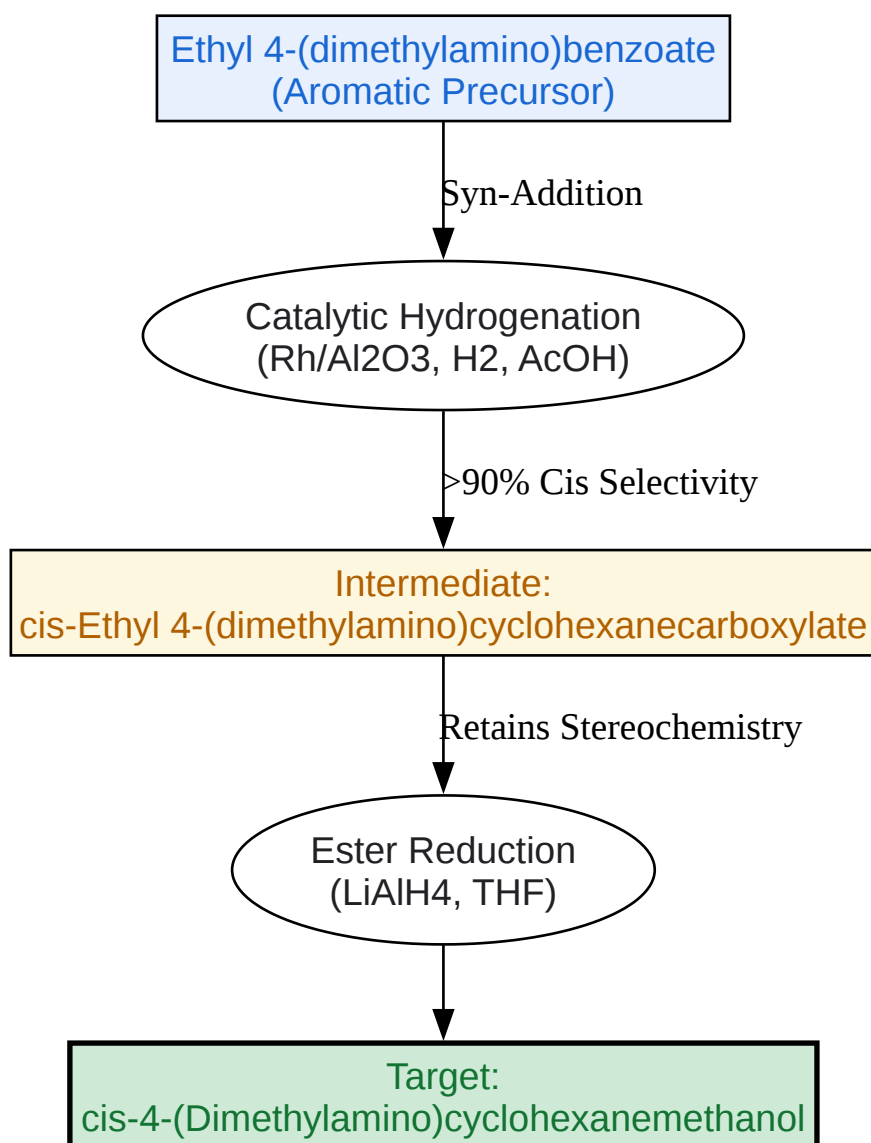
Step-by-Step Methodology:

- Precursor Selection: Start with Ethyl 4-(dimethylamino)benzoate.[1]

- Why: The ester group is stable to hydrogenation conditions, and the aromatic ring ensures planarity before reduction.
- Catalytic Hydrogenation:
 - Reagents: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂).^[1]
 - Conditions: 50-100 psi H₂, Acetic Acid solvent, RT.
 - Mechanism:^[1]^[2] The aromatic ring adsorbs flat onto the catalyst surface. Hydrogen adds from the catalyst surface to the bottom face, pushing both substituents "up" (cis relationship).
 - Yield: Typically >90% cis selectivity.^[1]
- Reduction of Ester:
 - Reagents: Lithium Aluminum Hydride (LiAlH₄) in dry THF.
 - Protocol: Add the cis-ester dropwise to a suspension of LiAlH₄ at 0°C. Reflux for 2 hours. Quench with Fieser method (Water, 15% NaOH, Water).
 - Result: Retention of stereochemistry yielding **cis-4-(dimethylamino)cyclohexanemethanol**.^[1]

Alternative: Reductive Amination (Separation Required)

Reacting 4-oxocyclohexanecarboxylate with dimethylamine and NaBH(OAc)₃ yields a mixture of cis and trans (often ~1:1 or favoring trans).^[1] This requires tedious chromatographic separation and is not recommended for high-purity needs unless the aromatic route is inaccessible.^[1]



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Caption: High-fidelity synthetic route utilizing stereoselective hydrogenation to ensure cis-geometry.

Analytical Validation (Self-Validating Protocol)

Distinguishing the cis isomer from the trans isomer is critical. This can be definitively achieved using ¹H NMR Spectroscopy by analyzing the coupling constants (

values) of the methine protons.

NMR Interpretation Logic

In the dominant conformer (Equatorial Amine / Axial Alcohol):

- H4 Proton (Geminal to Amine): This proton is Axial.^[1]
 - Signal: It has two large anti-periplanar (axial-axial) couplings with the adjacent methylene protons.^[1]
 - Appearance: Triplet of triplets (tt),
- H1 Proton (Geminal to Alcohol): This proton is Equatorial.^[1]
 - Signal: It lacks large axial-axial couplings.^[1] It only has small equatorial-axial and equatorial-equatorial couplings.^[1]
 - Appearance: Broad singlet or narrow multiplet,

Diagnostic Rule: If both methine protons show large splitting (

), you have the trans isomer (where both groups are equatorial, making both protons axial). If one is narrow and one is wide, you have the cis isomer.

Proton	Position	Multiplicity	Coupling Constant ()	Structural Inference
H-C(4)-N	Axial	tt (wide)	~11.5 Hz	Amine is Equatorial
H-C(1)-O	Equatorial	br s (narrow)	< 5 Hz	Alcohol is Axial

Pharmaceutical Applications

This scaffold is frequently employed in "Fragment-Based Drug Design" (FBDD) to optimize solubility and binding kinetics.^[1]

- **Solubility Handle:** The dimethylamino group is protonated at physiological pH, increasing the aqueous solubility of lipophilic drug candidates.
- **Vectorized Interactions:** In the cis configuration, the alcohol vector projects "up" relative to the amine. This is often used to reach specific serine/threonine residues in the roof of a kinase ATP-binding pocket, distinct from the vector provided by the trans isomer.
- **Analogs:** The structure is homologous to the analgesic Tramadol (which is a 1,2-disubstituted cyclohexanol), highlighting the pharmacological relevance of amino-cyclohexyl-alcohol motifs in modulating CNS targets.[1]

References

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